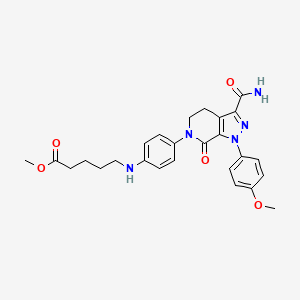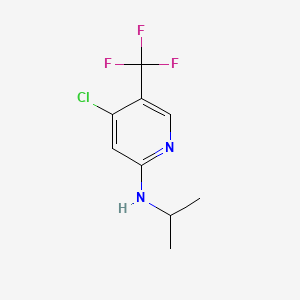
Ruxolitinib-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruxolitinib-amide is a derivative of ruxolitinib, a well-known Janus kinase (JAK) inhibitor. Ruxolitinib is primarily used to treat myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease. It works by inhibiting JAK1 and JAK2, which are involved in cytokine signaling and hematopoiesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ruxolitinib involves several key steps. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to an acyl halogenation reaction, an amidation reaction, and a reaction dehydrating an amide to form a cyano group or removing the protecting group to prepare ruxolitinib . The process is characterized by brief steps, high stereoselectivity, mild reaction conditions, and convenient post-treatment.
Industrial Production Methods
The industrial production of ruxolitinib follows similar synthetic routes but is optimized for large-scale production. The process avoids using expensive asymmetric reaction catalysts, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
Ruxolitinib-amide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
科学的研究の応用
Ruxolitinib-amide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study JAK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and cytokine signaling.
Medicine: Explored for its potential in treating various hematological disorders and inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting JAK pathways
作用機序
Ruxolitinib-amide exerts its effects by inhibiting JAK1 and JAK2. These kinases are part of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and hematopoiesis. By inhibiting these kinases, this compound blocks the dysregulated cell signaling pathways, preventing abnormal blood cell proliferation and reducing inflammation .
類似化合物との比較
Similar Compounds
Momelotinib: Another JAK1 and JAK2 inhibitor used to treat myelofibrosis.
Pacritinib: A JAK2 and Fms-like tyrosine kinase 3 (FLT-3) inhibitor that does not inhibit JAK1.
Uniqueness
Ruxolitinib-amide is unique due to its high selectivity for JAK1 and JAK2, making it highly effective in treating conditions characterized by aberrant JAK-STAT signaling. Its ability to inhibit both JAK1 and JAK2 sets it apart from other inhibitors that may target only one of these kinases .
特性
CAS番号 |
1911644-32-0 |
|---|---|
分子式 |
C17H20N6O |
分子量 |
324.4 g/mol |
IUPAC名 |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21) |
InChIキー |
JZKNOTYMYVXDNN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)


![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
